molecular formula C9H8N4O2 B2489019 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine CAS No. 1410729-75-7

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine

Cat. No.: B2489019
CAS No.: 1410729-75-7
M. Wt: 204.189
InChI Key: ISBJODOTXYSYOL-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and nitropyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropyridine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(1H-imidazol-1-yl)pyridine
  • 4-methyl-3-nitropyridine
  • 2-(1H-imidazol-1-yl)-4-nitropyridine

Comparison: 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which enhances its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-imidazol-1-yl-4-methyl-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-7-2-3-11-9(8(7)13(14)15)12-5-4-10-6-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBJODOTXYSYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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